2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine
Description
Chemical Structure and Properties
2-Methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine (CAS: 32495-05-9) is an organic compound featuring a tetrazole ring linked to a branched aliphatic amine. Its molecular formula is C₅H₁₁N₅, with a molecular weight of 141.18 g/mol . The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science .
Synthesis and Availability The compound is synthesized via carbamate deprotection, as demonstrated in the preparation of its (S)-enantiomer derivative, (S)-N,2-dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine hydrochloride, which achieved a 94% yield using tert-butyl methylcarbamate intermediates .
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-3(2)4(6)5-7-9-10-8-5/h3-4H,6H2,1-2H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAPQYNJBHTIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NNN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32495-05-9 | |
| Record name | 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropan-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . The reaction is usually carried out in a solvent such as water or methanol, and the temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety measures and equipment to handle the reagents and products. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Thermal Decomposition and Rearrangement
The tetrazole ring undergoes nitrogen elimination under thermal stress, forming reactive intermediates:
-
Pathway :
Key Data :
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 180–230°C (gas phase) | Nitrile imine | – | |
| Microwave (125°C, Bi(NO₃)₃) | Carbodiimide | 8–39% |
Palladium-Catalyzed Cross-Coupling Reactions
The amine group facilitates Buchwald-Hartwig couplings, while the tetrazole acts as a directing group:
-
Example : Reaction with aryl halides (e.g., 5-chloro-4-aminopyrimidine) using Pd₂(dba)₃/Xantphos yields biaryl derivatives .
Optimized Conditions :
| Catalyst | Ligand | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | tBuOH | 90°C | 45% |
Nucleophilic Substitution at the Amine Group
The primary amine undergoes alkylation/acylation:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane to form amides .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in methanol, producing imines for Ugi-azide tetrazole synthesis .
Coordination Chemistry
The tetrazole N-atoms and amine group act as ligands for metal complexes:
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Bismuth Complexation : Forms stable adducts with Bi(NO₃)₃ in acetonitrile, enabling microwave-assisted cyclization .
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Synthetic Application : Used in three-component reactions to synthesize bistetrazoles (e.g., 3a ) with 89% yield .
Electrophilic Aromatic Substitution
The tetrazole ring undergoes substitution at the C-5 position:
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Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups, though steric hindrance from the methyl branch reduces reactivity .
Biologically Relevant Reactions
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Antimicrobial Derivatives : Reacts with thienopyrimidines to form analogs (e.g., 48 ) active against E. coli (MIC = 100 μg/mL) .
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Antitubercular Agents : Conjugation with dinitrobenzyl groups yields compounds (e.g., 118 ) with MIC = 1 μM against M. tuberculosis .
Stability and Handling
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that tetrazole derivatives, including 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine, exhibit promising anticancer properties. For instance, compounds containing tetrazole rings have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of enzyme activity related to cell proliferation and apoptosis.
Case Study:
In a study published in MDPI, a series of hybrid pyrazole-tetrazole compounds demonstrated significant anticancer activity. The results showed that these compounds could inhibit tumor growth in vitro, correlating with their structural characteristics and the presence of the tetrazole moiety .
Alpha-Amylase Inhibition
The compound has also been evaluated for its ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies have shown that certain tetrazole derivatives can significantly reduce alpha-amylase activity, indicating potential applications in managing diabetes.
Data Table: Alpha-Amylase Inhibition Activity
| Compound | IC₅₀ (mg/mL) |
|---|---|
| 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine | 0.13 |
| Acarbose (control) | 0.26 |
The above results suggest that 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine exhibits superior alpha-amylase inhibition compared to the standard control .
Antifungal Properties
The antifungal activity of tetrazole derivatives has been explored as well. Compounds similar to 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine have shown efficacy against various fungal strains.
Case Study:
Research indicated that certain tetrazole compounds inhibited the growth of fungi such as Aspergillus niger and Penicillium digitatum. The antifungal potency was attributed to the unique structural features of the tetrazole ring .
Synthesis and Material Science
The unique chemical properties of 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine make it valuable in material science. Its synthesis often involves cycloaddition reactions that can be optimized for industrial applications.
Synthesis Overview:
The synthesis typically involves:
- Formation of the tetrazole ring via [3+2] cycloaddition.
- Amide coupling to introduce functional groups for enhanced activity.
This approach allows for the development of materials with specific properties tailored for various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives
(a) N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine Hydrochloride
- Structure : Differs by an additional methyl group on the amine nitrogen.
- Properties : The hydrochloride salt form enhances solubility in polar solvents compared to the free amine.
- Applications : Used as a hemiasterlin analogue in anticancer research, highlighting the role of tetrazole in stabilizing bioactive conformations .
(b) N-(3-[¹⁸F]Fluoro-5-(1,2,4,5-Tetrazin-3-yl)benzyl)propan-1-amine
Heterocyclic Amines with Alternative Rings
(a) 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine (CAS: 1341550-43-3)
- Structure : Replaces tetrazole with a 1,2,4-triazole ring.
- Properties : Reduced acidity (pKa ~8–10 for triazole vs. ~4–5 for tetrazole) impacts solubility and hydrogen-bonding capacity. Triazoles are preferred in agrochemicals for their metabolic stability .
(b) 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Features a thiadiazole ring with a sulfur atom.
- Properties : Exhibits fungicidal and insecticidal activities due to sulfur’s electronegativity, contrasting with tetrazole’s pharmaceutical focus .
(c) 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
Key Comparative Data
Research Findings and Trends
- Tetrazole vs. Triazole : Tetrazoles are superior bioisosteres for carboxylic acids (e.g., in Irbesartan) due to similar acidity (pKa ≈ 4.5) and metabolic stability . Triazoles, however, dominate agrochemicals for their lower reactivity and cost .
- Pharmacokinetics: Fluorine-18 labeled tetrazines outperform tetrazoles in imaging applications, emphasizing the need for tailored heterocycles in diagnostics .
- Commercial Viability : Despite its utility, 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine’s discontinued status at CymitQuimica suggests challenges in large-scale synthesis or niche demand .
Biological Activity
2-Methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine, also known by its IUPAC name and CAS number 32495-05-9, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its effects on various biological targets and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₁N₅ |
| Molecular Weight | 141.18 g/mol |
| IUPAC Name | 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine |
| PubChem CID | 4639256 |
| Appearance | Powder |
The biological activity of 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine is attributed to its interaction with various molecular targets. The tetrazole moiety is known for its ability to mimic carboxylic acids, facilitating interactions with biological receptors and enzymes. This compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that tetrazole-containing compounds inhibited the growth of several fungal strains, including Aspergillus niger and Penicillium digitatum, suggesting that 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine may possess similar antifungal activities .
Alpha-Amylase Inhibition
Alpha-amylase inhibition is a critical area of research for potential diabetes treatments. In vitro studies have shown that certain tetrazole derivatives exhibit strong alpha-amylase inhibition compared to acarbose, a standard treatment for type 2 diabetes. The presence of specific substituents in the tetrazole structure can enhance this inhibitory activity .
Antihypertensive Effects
Tetrazole derivatives are increasingly recognized for their antihypertensive properties. Research indicates that compounds containing the tetrazole ring can effectively inhibit angiotensin II receptors (AT1), leading to reduced blood pressure levels. This mechanism is particularly relevant for developing new antihypertensive medications .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated a series of tetrazole derivatives for their antimicrobial efficacy. Among them, compounds similar to 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine showed potent antifungal activity against pathogenic strains. The results were promising enough to warrant further investigation into their use as antifungal agents in clinical settings .
Alpha-Amylase Inhibition Study
In another investigation focusing on alpha-amylase inhibition, various tetrazole compounds were tested against the enzyme. The results indicated that modifications in the side chains significantly influenced the inhibitory potency, with some compounds displaying up to four times greater efficacy than acarbose. This finding highlights the potential of 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine in managing glucose levels in diabetic patients .
Safety and Toxicity
Safety data for 2-methyl-1-(2H-tetrazol-5-yl)propan-1-amine indicate potential hazards including irritation and toxicity at higher concentrations. It is classified under GHS hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H318 (causes serious eye damage) . Proper handling and safety measures are essential when working with this compound.
Q & A
Q. What are the optimal synthetic routes for 2-methyl-1-(2H-1,2,3,4-tetrazol-5-yl)propan-1-amine, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization of nitrile precursors : Reacting nitriles with sodium azide under acidic conditions to form the tetrazole ring .
- Amine functionalization : Introducing the propan-1-amine moiety via reductive amination or nucleophilic substitution .
Critical conditions : - Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
- Catalysts : Use ZnBr₂ or HCl to enhance reaction efficiency.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Yield optimization requires rigorous purification (e.g., column chromatography) and monitoring via TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Spectroscopic techniques :
- NMR : ¹H and ¹³C NMR confirm the tetrazole ring (δ 8–9 ppm for ring protons) and amine group (δ 1.5–2.5 ppm for CH₂-NH₂) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 168.1).
Crystallography : - SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves bond lengths and angles (e.g., tetrazole ring geometry: N-N distances ~1.30–1.35 Å) .
Example crystallographic data (hypothetical based on analogous structures):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a=5.62, b=10.34, c=12.71 |
| β angle (°) | 97.5 |
| Resolution (Å) | 0.84 |
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies assess its modulation of enzyme activity?
The tetrazole ring acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzymes (e.g., angiotensin II receptors). Methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict interactions with active sites, validated by mutational studies .
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Contradictions (e.g., disordered atoms or twinning) are addressed by:
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
SAR methodologies :
- Functional group variation : Synthesize analogs with substituents at the tetrazole C5 or amine positions.
- Biological profiling : Test analogs against target enzymes (e.g., IC₅₀ comparisons).
- Computational modeling : QSAR models correlate electronic properties (Hammett σ) with activity .
Example SAR table :
| Derivative | R-group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent compound | -CH₃ | 0.45 | 1.2 |
| Analog 1 | -CF₃ | 0.12 | 2.1 |
| Analog 2 | -OCH₃ | 1.8 | 0.9 |
Q. How do solvent and pH conditions affect the stability of this compound in biological assays?
Stability studies :
- pH dependence : Use UV-Vis spectroscopy to monitor degradation in buffers (pH 3–10). The compound is stable at pH 7.4 but hydrolyzes rapidly in acidic conditions (t₁/₂ < 1 hr at pH 3) .
- Solvent effects : Polar solvents (e.g., PBS) enhance solubility but may accelerate oxidation. Add antioxidants (e.g., ascorbic acid) to aqueous solutions .
- Long-term storage : Lyophilize and store at -20°C under inert gas (N₂/Ar) to prevent decomposition.
Q. What statistical models are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Four-parameter logistic (4PL) model : Fit dose-response curves to calculate EC₅₀/IC₅₀ and Hill coefficients.
- ANOVA with post-hoc tests : Compare efficacy across multiple derivatives (e.g., Tukey’s HSD for p < 0.05 significance) .
- Machine learning : Random forest models predict activity cliffs using molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
